2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol involves the reaction of 2-ethylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: Utilized in the synthesis of various organic compounds and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methylphenyl)amino]methyl}-6-methoxyphenol
- 2-{[(2-Propylphenyl)amino]methyl}-6-methoxyphenol
- 2-{[(2-Butylphenyl)amino]methyl}-6-methoxyphenol
Uniqueness
2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol is unique due to its specific structural features, such as the presence of an ethyl group on the phenyl ring and a methoxy group on the phenol ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-ethylanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H19NO2/c1-3-12-7-4-5-9-14(12)17-11-13-8-6-10-15(19-2)16(13)18/h4-10,17-18H,3,11H2,1-2H3 |
InChI Key |
ZOHSYEYQAWJJPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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